1-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol
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Overview
Description
1-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base.
Formation of Phenoxypropanol Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying its effects on biological systems.
Medicine: As a candidate for drug development due to its potential therapeutic properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol would depend on its specific interactions with molecular targets. These may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influence on Cellular Pathways: Affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Phenoxypropanol Derivatives: Compounds with similar phenoxypropanol moieties but different core structures.
Uniqueness
1-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-(3-heptyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C23H31N3O2/c1-2-3-4-5-11-16-25-21-14-9-10-15-22(21)26(23(25)24)17-19(27)18-28-20-12-7-6-8-13-20/h6-10,12-15,19,24,27H,2-5,11,16-18H2,1H3 |
InChI Key |
GKHLNXLRARFWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3)O |
Origin of Product |
United States |
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